![molecular formula C9H3N3O B15207341 Benzo[d]oxazole-2,4-dicarbonitrile](/img/structure/B15207341.png)
Benzo[d]oxazole-2,4-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[d]oxazole-2,4-dicarbonitrile is a heterocyclic aromatic organic compound characterized by a fused benzene and oxazole ring system with two cyano groups at the 2 and 4 positions
Synthetic Routes and Reaction Conditions:
From 2-Aminophenol: One common synthetic route involves the cyclization of 2-aminophenol with cyanogen bromide. The reaction typically requires a strong base such as potassium carbonate and is conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
From 2-Hydroxybenzonitrile: Another method involves the cyclization of 2-hydroxybenzonitrile with chloroform in the presence of a base like sodium hydroxide. This reaction is usually performed under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to primary amines, resulting in the formation of diamines.
Substitution: Nucleophilic substitution reactions can occur at the cyano or oxazole positions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are typical methods for reducing cyano groups.
Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxo Derivatives: Oxidation can yield benzo[d]oxazole-2,4-dione.
Diamines: Reduction of both cyano groups can produce 2,4-diaminobenzo[d]oxazole.
Substituted Derivatives: Various substituted benzo[d]oxazoles can be synthesized depending on the nucleophile used.
科学研究应用
Benzo[d]oxazole-2,4-dicarbonitrile has found applications in several scientific research areas:
Medicinal Chemistry: The compound serves as a precursor for the synthesis of pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Material Science: Its derivatives are used in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: It is utilized as a building block in the synthesis of complex organic molecules.
作用机制
Benzo[d]oxazole-2,4-dicarbonitrile is structurally similar to other benzoxazole derivatives, such as benzoxazole, benzothiazole, and indazole. its unique feature is the presence of two cyano groups, which can significantly alter its chemical reactivity and biological activity. These differences make it a valuable compound for specific applications where other benzoxazole derivatives may not be as effective.
相似化合物的比较
Benzoxazole
Benzothiazole
Indazole
2-Aminobenzoxazole
2-Hydroxybenzoxazole
属性
分子式 |
C9H3N3O |
|---|---|
分子量 |
169.14 g/mol |
IUPAC 名称 |
1,3-benzoxazole-2,4-dicarbonitrile |
InChI |
InChI=1S/C9H3N3O/c10-4-6-2-1-3-7-9(6)12-8(5-11)13-7/h1-3H |
InChI 键 |
RBYUTHVNRGCQAJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)OC(=N2)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



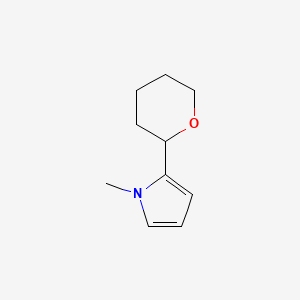

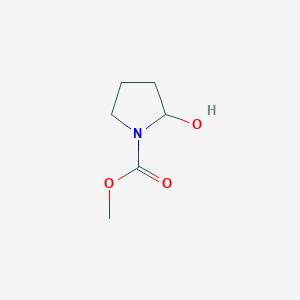
![4-(Methylthio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207286.png)
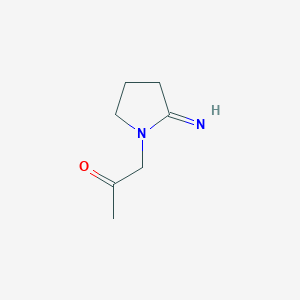


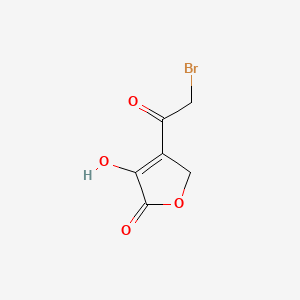

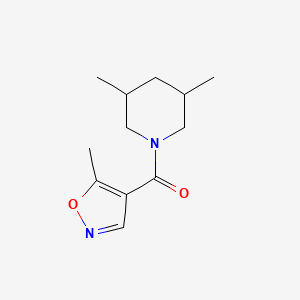
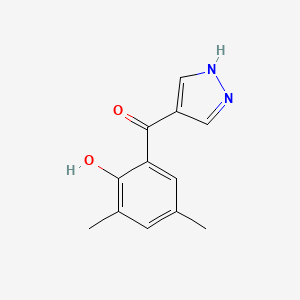
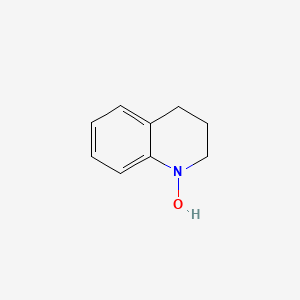
![4-(Fluoromethyl)-2-iodobenzo[d]oxazole](/img/structure/B15207326.png)
